molecular formula C18H16N4O2 B2439455 N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 941963-34-4

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2439455
CAS No.: 941963-34-4
M. Wt: 320.352
InChI Key: DKMSQGKMMOOSIH-UHFFFAOYSA-N
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Description

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that features a quinoline and pyridine moiety linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 2-methylquinoline-4-carboxylic acid with pyridine-3-methylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:

    Formation of Acid Chloride: 2-methylquinoline-4-carboxylic acid is treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acid chloride.

    Amide Formation: The acid chloride is then reacted with pyridine-3-methylamine to form the desired oxalamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The quinoline and pyridine rings can be oxidized under strong oxidative conditions.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

    Oxidation: Formation of quinoline N-oxide and pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of halogenated derivatives and subsequent substituted products.

Scientific Research Applications

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structural features.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential as a bioactive compound.

    Materials Science: Use in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methylquinolin-4-yl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide
  • N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-yl)oxalamide

Uniqueness

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of both quinoline and pyridine moieties provides a versatile platform for further functionalization and exploration in various research fields.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-9-16(14-6-2-3-7-15(14)21-12)22-18(24)17(23)20-11-13-5-4-8-19-10-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMSQGKMMOOSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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